molecular formula C13H27N3O2 B1500234 tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate CAS No. 887587-43-1

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate

Cat. No. B1500234
CAS RN: 887587-43-1
M. Wt: 257.37 g/mol
InChI Key: QXXLESWYFDJPFJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H27N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C)CCNC1CN(C(OC(C)(C)C)=O)CCC1 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups attached to it.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 257.37 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Activation of Carboxylic Acids

The compound has been utilized in the activation of carboxylic acids through dialkyl pyrocarbonates in aprotic solvents with tertiary amines. This method facilitates the preparation of carboxylic acid anhydrides and esters, including those of N-protected amino acids, in good yields via a one-pot procedure. The t-butyl esters of carboxylic acids, for instance, can be obtained using 4-dimethylaminopyridine in this context (Pozdnev, 2009).

Synthesis and Characterization of Complex Molecules

Research has been conducted on synthesizing and characterizing complex molecules like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. These studies involve comprehensive characterizations, including X-ray crystallographic analyses, to understand the molecular and crystal structures, highlighting intramolecular hydrogen bonding and other interactions (Çolak et al., 2021).

Catalysis in Acylation Chemistry

Compounds related to tert-butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate have been explored as effective catalysts in acylation chemistry. For example, polymethacrylates containing 4-amino-pyridyl derivatives covalently attached have shown self-activation by neighboring group effects, making them suitable for acylation reactions (Mennenga et al., 2015).

Synthesis of Biologically Active Intermediates

Efforts have been made to synthesize important intermediates for biologically active compounds using tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate. A rapid synthetic method was established, yielding high total steps efficiency, which is crucial for the synthesis of complex molecules like omisertinib (AZD9291) (Zhao et al., 2017).

Molecular Structure Analyses

There has been research focused on the molecular structure analysis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These studies involve synthesizing cyclic amino acid esters and characterizing them through spectroscopic methods and X-ray diffraction analysis, providing insights into their structural properties (Moriguchi et al., 2014).

Safety and Hazards

This compound is classified as an Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . This means it is harmful to aquatic life, causes serious eye irritation, causes skin irritation, and may cause an allergic skin reaction. It should be handled with care, using appropriate personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of peptides . This suggests that “tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” might interact with its targets to form peptide bonds, thereby influencing the structure and function of proteins within the cell.

Biochemical Pathways

Given the compound’s potential role in peptide synthesis , it may influence pathways related to protein synthesis and degradation, potentially affecting cellular functions such as signal transduction, cell growth, and apoptosis.

Result of Action

Based on its potential role in peptide synthesis , the compound might influence the structure and function of proteins within the cell, thereby affecting various cellular processes.

properties

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-8-6-11(10-16)14-7-9-15(4)5/h11,14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXLESWYFDJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661746
Record name tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887587-43-1
Record name tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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